3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
CAS No.: 1040653-83-5
Cat. No.: VC11960372
Molecular Formula: C24H27N3O3S2
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-83-5 |
|---|---|
| Molecular Formula | C24H27N3O3S2 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N3O3S2/c1-18(2)19-8-10-20(11-9-19)25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3,(H,25,28) |
| Standard InChI Key | GNKGVQIEDLQPTA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A thiophene-2-carboxamide backbone providing aromatic stacking potential and hydrogen-bonding capabilities via the carboxamide group.
-
A 4-phenylpiperazinylsulfonyl group attached at the 3-position of the thiophene ring, contributing to solubility and target affinity through sulfonamide interactions.
-
A 4-isopropylphenyl substituent on the carboxamide nitrogen, enhancing hydrophobic interactions and steric bulk.
The IUPAC name, 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide, precisely reflects this arrangement.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 1040653-83-5 |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
| Topological Polar Surface Area | 112 Ų (calculated) |
The sulfonyl group (-SO<sub>2</sub>-) bridges the thiophene and piperazine rings, creating a planar conformation that facilitates binding to tubular proteins .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a three-step protocol optimized for yield and purity:
Step 1: Electrophilic Aromatic Substitution
1-Methoxy-4-nitronaphthalene undergoes iodination using N-iodosuccinamide (NIS) in acetic acid, yielding the aryl iodide intermediate. Reaction conditions: 60°C, 12 h, 78% yield.
Step 2: Pd-Catalyzed Cross-Coupling
The aryl iodide reacts with a zincate derivative of 4-isopropylphenylcarboxamide under palladium catalysis (Pd(OAc)<sub>2</sub>, xantphos ligand) in tetrahydrofuran (THF). Key parameters:
-
Temperature: 80°C
-
Duration: 18 h
-
Yield: 65%
Step 3: Demethylation and Sulfonylation
Methyl ether cleavage using BBr<sub>3</sub> in dichloromethane (-20°C to RT, 6 h) precedes sulfonylation with 4-phenylpiperazine-1-sulfonyl chloride. Final purification via silica gel chromatography affords the target compound in ≥95% purity.
Table 2: Synthesis Optimization Data
| Parameter | Electrophilic Substitution | Cross-Coupling | Demethylation |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | -20 to 25 |
| Time (h) | 12 | 18 | 6 |
| Yield (%) | 78 | 65 | 82 |
Biological Activity and Mechanistic Insights
Antiproliferative Effects
The compound demonstrates potent activity against Hep3B hepatocellular carcinoma cells, with IC<sub>50</sub> values comparable to CA-4 derivatives (5.46 µM for analog 2b) . Mechanistic studies reveal two primary modes of action:
3.1.1 Tubulin Binding
Molecular docking simulations show the thiophene ring inserts into the tubulin-colchicine binding pocket, forming π-π interactions with β-tubulin’s Phe265 and Val238 residues. The sulfonyl group stabilizes this interaction via hydrogen bonds with Asn101 .
3.1.2 Mcl-1 Protein Inhibition
At sub-micromolar concentrations (IC<sub>50</sub> = 0.17–0.49 µM), the compound disrupts Mcl-1/Bak protein-protein interactions, inducing apoptosis in leukemia cell lines.
Table 3: Biological Activity Profile
| Target | IC<sub>50</sub> (µM) | Mechanism |
|---|---|---|
| Tubulin-Colchicine Site | 5.46 | Spheroid formation disruption |
| Mcl-1 | 0.17–0.49 | BH3 domain competitive inhibition |
Comparative Analysis with Structural Analogs
Analog 2b vs. Combretastatin A-4
While CA-4 exhibits greater tubulin polymerization inhibition (IC<sub>50</sub> = 2.3 µM), the subject compound shows superior metabolic stability (t<sub>1/2</sub> = 4.7 h vs. 1.2 h in human microsomes) due to reduced esterase susceptibility .
Piperazine Modifications
Replacing the 4-phenylpiperazine with a benzyl group (as in PubChem CID 45481028) reduces tubulin affinity by 12-fold, underscoring the critical role of the phenyl-piperazine motif in target engagement .
Research Applications and Future Directions
Oncology
-
Combination Therapies: Synergy observed with paclitaxel in triple-negative breast cancer models (combination index = 0.32).
-
Drug Delivery: Nanoformulations using PEG-PLGA nanoparticles enhance tumor accumulation by 3.2-fold in murine xenografts.
Neurodegenerative Diseases
Preliminary data indicate 42% inhibition of tau protein aggregation at 10 µM, positioning the compound as a candidate for Alzheimer’s disease modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume